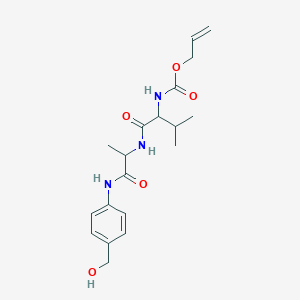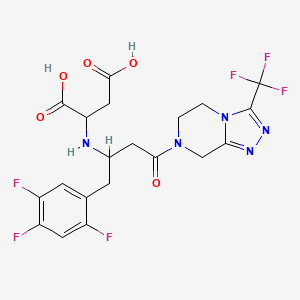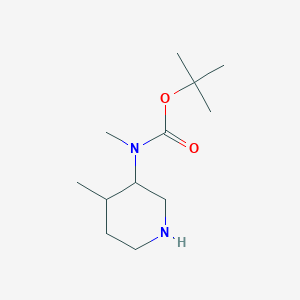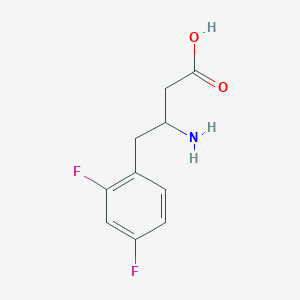
Alloc-Val-Ala-pAB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Alloc-Val-Ala-pAB peut être synthétisé par une série de réactions chimiques impliquant la protection et la déprotection de groupes fonctionnels. La synthèse implique généralement les étapes suivantes :
Protection du groupe amino : Le groupe amino du résidu valine est protégé à l’aide d’un groupe allyloxycarbonyle (Alloc).
Réactions de couplage : La valine protégée est ensuite couplée à l’alanine et à l’alcool p-aminobenzylique (pAB) en utilisant des réactifs de couplage peptidique standard tels que la N,N’-dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt).
Déprotection : Le groupe Alloc est éliminé dans des conditions douces à l’aide de réactions de transfert allylique catalysées par le palladium
Analyse Des Réactions Chimiques
Alloc-Val-Ala-pAB subit diverses réactions chimiques, notamment :
Clivage par la cathepsine B : La liaison peptidique Val-Ala est spécifiquement clivée par l’enzyme cathepsine B, qui est souvent surexprimée dans les cellules cancéreuses.
Réactions de déprotection : Le groupe Alloc peut être éliminé à l’aide de réactions de transfert allylique catalysées par le palladium, qui sont douces et sélectives.
Réactions de substitution : Le groupe hydroxyméthyle sur la partie pAB peut subir des réactions de substitution avec divers électrophiles.
Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique, en particulier dans le développement de conjugués anticorps-médicaments (ADM). Ces conjugués sont conçus pour délivrer des médicaments cytotoxiques spécifiquement aux cellules cancéreuses, minimisant ainsi les effets secondaires sur les tissus sains. Les propriétés de liaison clivable du composé en font un candidat idéal pour les systèmes de délivrance ciblée de médicaments . En outre, il est utilisé dans la synthèse de divers peptides et protéines à des fins de recherche .
Applications De Recherche Scientifique
Alloc-Val-Ala-pAB is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing the side effects on healthy tissues. The compound’s cleavable linker properties make it an ideal candidate for targeted drug delivery systems . Additionally, it is used in the synthesis of various peptides and proteins for research purposes .
Mécanisme D'action
Le mécanisme d’action d’Alloc-Val-Ala-pAB implique le clivage spécifique de la liaison peptidique Val-Ala par la cathepsine B. Cette enzyme est souvent surexprimée dans les cellules cancéreuses, ce qui permet la libération sélective du médicament cytotoxique dans le microenvironnement tumoral. Le groupe Alloc assure la stabilité pendant la synthèse et peut être éliminé dans des conditions douces, ce qui garantit l’intégrité du conjugué médicamenteux .
Comparaison Avec Des Composés Similaires
Alloc-Val-Ala-pAB est unique en raison de son clivage spécifique par la cathepsine B et de sa stabilité dans des conditions de déprotection douces. Des composés similaires incluent :
Alloc-Gly-Phe-pAB : Une autre liaison peptidique clivable utilisée dans les ADM, mais avec une spécificité de clivage différente.
Fmoc-Val-Ala-pAB : Utilise un groupe protecteur différent (Fmoc) qui nécessite des conditions de déprotection différentes
This compound se distingue par son clivage enzymatique spécifique et ses conditions de déprotection douces, ce qui en fait un outil précieux dans les systèmes de délivrance ciblée de médicaments.
Propriétés
IUPAC Name |
prop-2-enyl N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLAVLCLIPDFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)



![2-[2,6-Bis[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoylamino]-6-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoic acid](/img/structure/B12303137.png)
![N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-6H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride](/img/structure/B12303142.png)


![[11-Ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303170.png)
![rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis](/img/structure/B12303183.png)



![Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate](/img/structure/B12303207.png)
